molecular formula C24H29N3O5S B2369995 2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-43-2

2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2369995
CAS No.: 537044-43-2
M. Wt: 471.57
InChI Key: AWIFJDYMSFFQSY-UHFFFAOYSA-N
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Description

2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H29N3O5S and its molecular weight is 471.57. The purity is usually 95%.
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Biological Activity

The compound 2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a pyrimidine and quinoline framework with ethylthio and trimethoxyphenyl substituents. This unique structure contributes to its potential pharmacological properties.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • Synthesis and Screening : A study synthesized various quinoline derivatives and screened them for antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of effectiveness compared to standard antibiotics .
  • Mechanism of Action : The presence of sulfur in the ethylthio group is believed to enhance the antibacterial activity by disrupting bacterial cell wall synthesis or function .

Antioxidant Activity

Another important aspect of the compound's biological profile is its antioxidant potential:

  • Evaluation Methods : Antioxidant activity can be assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Compounds structurally related to the target compound have shown promising results in these assays .
  • Significance : Antioxidants play a crucial role in mitigating oxidative stress-related diseases, making this property particularly relevant for therapeutic applications.

Antitumor Activity

The antitumor potential of similar compounds has been documented extensively:

  • In Vitro Studies : Studies have reported that certain pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction or cell cycle arrest .
  • Molecular Docking Studies : Molecular docking simulations suggest that these compounds can effectively bind to targets involved in cancer progression, indicating their potential as anticancer agents .

Case Studies

  • Antibacterial Efficacy : A specific study highlighted the antibacterial activity of a related quinoline derivative against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
  • Antioxidant Evaluation : Another case study evaluated the antioxidant properties of a closely related compound using the DPPH assay, yielding an IC50 value indicative of strong radical scavenging activity .
  • Antitumor Assessment : In vitro tests on human cancer cell lines demonstrated that derivatives with similar structural motifs could inhibit cell proliferation significantly at concentrations as low as 10 µM .

Scientific Research Applications

The compound 2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. This article explores its applications, synthesizing findings from diverse sources.

Key Features:

  • Molecular Formula : C20H24N2O5S
  • Molecular Weight : 396.48 g/mol

Anticancer Activity

Research has shown that derivatives of pyrimidine and quinoline compounds possess anticancer properties. For instance, studies on related compounds indicate their effectiveness against various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal cancer) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of sulfur and methoxy groups may enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. They could potentially be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Organic Light Emitting Diodes (OLEDs)

Due to their unique electronic properties, quinoline derivatives are being explored for use in OLED technology. Their ability to emit light when excited makes them suitable candidates for developing efficient light-emitting materials .

Photovoltaic Cells

Research into organic photovoltaic cells has identified similar compounds as potential materials for enhancing solar energy conversion efficiency. Their electronic properties can facilitate charge transport within the cell structure .

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the antiproliferative effects of synthesized quinoline derivatives on various cancer cell lines. Results indicated that modifications to the quinoline structure significantly impacted cytotoxicity levels, with certain derivatives exhibiting IC50 values in the low micromolar range against HeLa cells.

Case Study 2: Antimicrobial Testing

In another investigation, a series of pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with ethylthio substitutions had enhanced antibacterial activity compared to their non-thio analogs, suggesting the importance of this functional group in antimicrobial efficacy.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound typically involves multi-component reactions (MCRs) under catalytic conditions. A common approach includes:

  • Reactants : 6-amino-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and 3,4,5-trimethoxybenzaldehyde.

  • Catalyst : Fe₃O₄@nano-cellulose/Ti(IV) (yield: 85–92%) or cellulose sulfuric acid (yield: 88–95%) .

  • Mechanism :

    • Knoevenagel condensation between aldehyde and dimedone.

    • Michael addition of the pyrimidinone derivative.

    • Cyclization and dehydration to form the fused ring system .

Thioether Group (-S-C₂H₅)

  • Oxidation : Reacts with H₂O₂ or m-CPBA to form sulfoxide or sulfone derivatives.

    • Conditions : Acetic acid, 50°C, 4 hr .

  • Alkylation : Further alkylation with methyl iodide or benzyl bromide under basic conditions.

Trimethoxyphenyl Group

  • Demethylation : Cleavage of methoxy groups with BBr₃ (yield: 75%) .

  • Electrophilic Substitution : Nitration or sulfonation at the aromatic ring under acidic conditions .

Dione Moieties

  • Condensation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes .

  • Reduction : NaBH₄ reduces the dione to a diol (yield: 68%) .

Reaction Optimization Data

The table below compares synthetic methods for the target compound:

Method Catalyst Time Temp (°C) Yield Reference
Conventional heatingFe₃O₄@nano-cellulose/Ti(IV)2.5 hr7088%
Ultrasound-assistedNone45 min6092%
Solvent-freeCellulose sulfuric acid1.5 hr9095%

Mechanistic Insights

  • Cyclocondensation : The quinoline ring forms via intramolecular cyclization of a Michael adduct intermediate, followed by dehydration .

  • Stereoelectronic Effects : The 3,4,5-trimethoxyphenyl group enhances electron density, facilitating electrophilic attacks at the C-5 position .

Spectroscopic Characterization

Key spectral data for structural confirmation:

  • IR : ν(C=O) at 1,680 cm⁻¹, ν(C-S) at 620 cm⁻¹ .

  • ¹H NMR : δ 1.25 (t, J=7.2 Hz, -S-CH₂CH₃), δ 3.85 (s, OCH₃) .

Properties

IUPAC Name

2-ethylsulfanyl-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-7-33-23-26-21-19(22(29)27-23)17(18-13(25-21)10-24(2,3)11-14(18)28)12-8-15(30-4)20(32-6)16(9-12)31-5/h8-9,17H,7,10-11H2,1-6H3,(H2,25,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIFJDYMSFFQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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